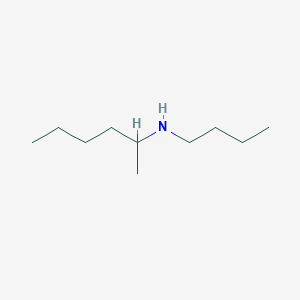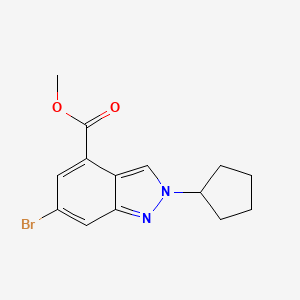
(E)-2,4-Difluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,4-Difluorobenzaldehyde oxime is an organic compound characterized by the presence of a carbon-nitrogen double bond (C=N) and two fluorine atoms attached to the benzene ring. This compound is a derivative of benzaldehyde oxime, where the aldehyde group is converted into an oxime group, and the benzene ring is substituted with fluorine atoms at the 2 and 4 positions. The (E)-isomer indicates the specific geometric configuration of the oxime group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-2,4-Difluorobenzaldehyde oxime can be synthesized through the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous or methanolic solution at room temperature. The base, such as sodium hydroxide or potassium carbonate, facilitates the formation of the oxime by deprotonating the hydroxylamine hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pH, and reaction time precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,4-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-difluorobenzonitrile.
Reduction: Formation of 2,4-difluorobenzylamine.
Substitution: Formation of various substituted benzaldehyde oxime derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2,4-Difluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-2,4-Difluorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its bioavailability and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde oxime: Lacks the fluorine substituents, resulting in different chemical reactivity and biological activity.
2,4-Difluorobenzaldehyde: Contains the fluorine substituents but lacks the oxime group, leading to different chemical properties and applications.
2,4-Difluorobenzonitrile: An oxidation product of (E)-2,4-Difluorobenzaldehyde oxime, with distinct chemical and biological properties.
Uniqueness
This compound is unique due to the combination of the oxime group and the fluorine substituents, which confer specific chemical reactivity and potential biological activities. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C7H5F2NO |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |
InChI-Schlüssel |
SVCQIVUYSQKNAZ-WMZJFQQLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)F)/C=N\O |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B11821762.png)


